N-alpha-Z-L-asparagine tert-butyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-asparagine tert-butyl ester typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of Z-L-asparagine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Z-L-asparagine tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-asparagine and tert-butyl alcohol.
Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions to yield free L-asparagine.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C).
Major Products:
Hydrolysis: L-asparagine and tert-butyl alcohol.
Deprotection: Free L-asparagine.
Scientific Research Applications
Chemistry: Z-L-asparagine tert-butyl ester is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to synthesize peptides and proteins for studying their structure and function. It is also employed in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, Z-L-asparagine tert-butyl ester is used in the synthesis of therapeutic peptides and proteins. It is also utilized in the production of peptide-based diagnostic agents .
Mechanism of Action
The primary function of Z-L-asparagine tert-butyl ester in peptide synthesis is to protect the amino group of L-asparagine during the coupling reactions. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, while the tert-butyl ester protects the carboxyl group. These protective groups are removed at the final stages of synthesis to yield the desired peptide .
Comparison with Similar Compounds
- Z-L-glutamine tert-butyl ester
- Z-L-serine tert-butyl ester
- Z-L-threonine tert-butyl ester
Comparison: While all these compounds serve as protected amino acid derivatives in peptide synthesis, Z-L-asparagine tert-butyl ester is unique in its specific application for protecting L-asparagine. The choice of protective groups and the specific amino acid being protected can influence the overall efficiency and yield of the peptide synthesis process .
Properties
IUPAC Name |
tert-butyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOOSRSKMKBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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